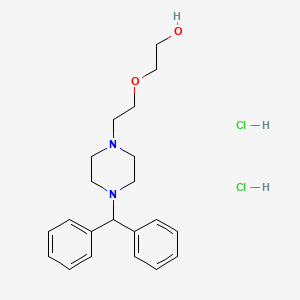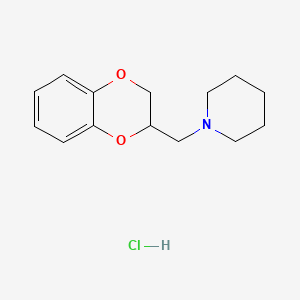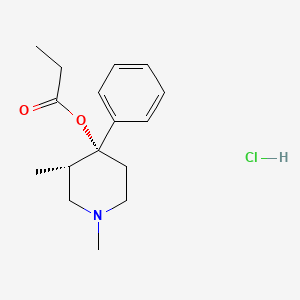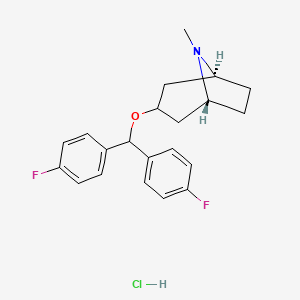
AHN 1-055(盐酸盐)
描述
科学研究应用
AHN 1-055 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying dopamine transporter interactions.
Biology: Investigated for its effects on dopamine uptake in neuronal cells.
Medicine: Explored as a potential therapeutic agent for neurological disorders such as Parkinson’s disease and cocaine addiction.
Industry: Utilized in the development of new drugs targeting the dopamine transporter
作用机制
AHN 1-055 (hydrochloride) exerts its effects by inhibiting the uptake of dopamine. It binds with high affinity to the dopamine transporter, preventing dopamine from being reabsorbed into presynaptic neurons. This leads to an increase in extracellular dopamine levels, enhancing dopaminergic signaling. The molecular targets involved include the dopamine transporter and associated neuronal pathways .
生化分析
Biochemical Properties
3alpha-Bis-(4-fluorophenyl) methoxytropane hydrochloride plays a significant role in biochemical reactions, particularly those involving the dopamine transporter (DAT). It acts as a dopamine uptake inhibitor, with an IC50 of 71 nM . This means it binds to the DAT and inhibits the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft .
Cellular Effects
The effects of 3alpha-Bis-(4-fluorophenyl) methoxytropane hydrochloride on cells are primarily related to its impact on dopamine signaling. By inhibiting the reuptake of dopamine, it can influence various cellular processes that are regulated by dopamine, such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3alpha-Bis-(4-fluorophenyl) methoxytropane hydrochloride involves its binding to the dopamine transporter (DAT). This binding inhibits the reuptake of dopamine, leading to an increase in the concentration of dopamine in the synaptic cleft . This can lead to the activation or inhibition of various downstream signaling pathways, changes in gene expression, and alterations in cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AHN 1-055 (hydrochloride) involves the reaction of tropane derivatives with 4-fluorophenyl groups. The process typically includes the following steps:
Formation of the Tropane Core: The tropane core is synthesized through a series of cyclization reactions.
Introduction of 4-Fluorophenyl Groups: The 4-fluorophenyl groups are introduced via nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of AHN 1-055 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
AHN 1-055 (hydrochloride) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
相似化合物的比较
Similar Compounds
Benztropine: Another dopamine uptake inhibitor with similar binding properties.
Cocaine: Known for its potent inhibition of dopamine uptake but with higher abuse potential.
Methylphenidate: Used in the treatment of attention deficit hyperactivity disorder, also inhibits dopamine uptake
Uniqueness
AHN 1-055 (hydrochloride) is unique due to its high affinity for the dopamine transporter and its potential therapeutic applications with lower abuse potential compared to compounds like cocaine. Its specific binding properties and pharmacokinetic profile make it a valuable compound for research and potential therapeutic use .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of AHN 1-055 (hydrochloride) involves a multi-step process that includes several reactions to form the final compound.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "methylamine", "sodium cyanoborohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 4-chloro-3-nitrobenzoic acid is reacted with methylamine to form N-methyl-4-chloro-3-nitrobenzamide.", "Step 2: N-methyl-4-chloro-3-nitrobenzamide is reduced using sodium cyanoborohydride to form N-methyl-4-chloro-3-aminobenzamide.", "Step 3: N-methyl-4-chloro-3-aminobenzamide is reacted with acetic acid and hydrochloric acid to form the hydrochloride salt of N-methyl-4-chloro-3-aminobenzamide.", "Step 4: The hydrochloride salt of N-methyl-4-chloro-3-aminobenzamide is treated with sodium hydroxide to form AHN 1-055.", "Step 5: AHN 1-055 is purified using ethanol to obtain the final compound, AHN 1-055 (hydrochloride)." ] } | |
CAS 编号 |
202646-03-5 |
分子式 |
C21H24ClF2NO |
分子量 |
379.9 g/mol |
IUPAC 名称 |
(1R,5S)-3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C21H23F2NO.ClH/c1-24-18-10-11-19(24)13-20(12-18)25-21(14-2-6-16(22)7-3-14)15-4-8-17(23)9-5-15;/h2-9,18-21H,10-13H2,1H3;1H/t18-,19+,20?; |
InChI 键 |
YOORVSGDAHWVMC-IIPFOPBBSA-N |
手性 SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
规范 SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






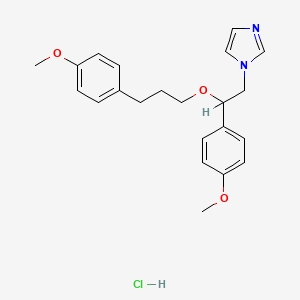
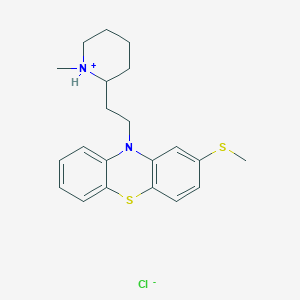
![(6S)-1-[4-(dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1663605.png)
